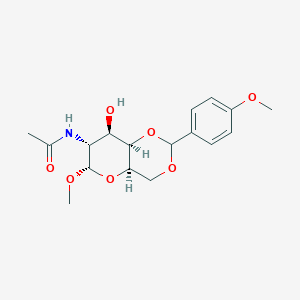

N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine involves several steps. The compound is typically prepared through the reaction of N-acetyl-D-galactosamine with p-methoxybenzaldehyde under specific conditions to form the benzylidene derivative. This intermediate is then methylated to yield the final product . The reaction conditions often include the use of methanol as a solvent and maintaining the reaction temperature at around 220-222°C .

Analyse Des Réactions Chimiques

N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This reaction can occur with nucleophiles such as halides or amines under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of glycosylated drugs. Its structure allows it to act as a donor in glycosylation reactions, which are crucial for synthesizing complex carbohydrates and glycoconjugates.

Glycosylation Reactions

N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine serves as a glycosyl donor in various stereoselective glycosylation processes. These reactions are essential for creating oligosaccharides that can mimic natural glycan structures, which are important in biological recognition processes .

Table 1: Glycosylation Yield and Selectivity

| Reaction Type | Yield (%) | Selectivity (α:β) |

|---|---|---|

| Glycosylation with alcohols | 85 | 11:1 |

| Coupling with disaccharide donors | 76 | 9:1 |

| Synthesis of tetrasaccharides | 76 | 11:1 |

Antiviral and Anticancer Potential

Research indicates that compounds similar to this compound exhibit antiviral properties. These compounds can inhibit viral replication by interfering with glycoprotein synthesis on the viral surface .

Case Study: Antiviral Activity

A study demonstrated that derivatives of this compound inhibited the replication of specific viruses by blocking the glycosylation process necessary for viral envelope formation.

Enzyme Inhibition Studies

The compound has been explored as a potential inhibitor of glycoenzymes, which play critical roles in various biological pathways. The unique structure allows it to mimic substrates of these enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Synthesis and Methodology

The synthesis of this compound involves several steps, including the protection of functional groups and the formation of the benzylidene acetal. This synthetic pathway is crucial for ensuring high yields and selectivity in subsequent reactions.

Synthesis Overview

- Protection of Hydroxyl Groups : Protecting groups are added to prevent unwanted reactions.

- Formation of Benzylidene Acetal : The key step where the p-methoxybenzaldehyde reacts with the sugar derivative.

- Deprotection and Purification : Final steps involve removing protecting groups and purifying the product.

Mécanisme D'action

The mechanism of action of N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparaison Avec Des Composés Similaires

N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine can be compared with other similar compounds, such as:

N-Acetyl-D-galactosamine: A precursor in the synthesis of the target compound.

P-methoxybenzaldehyde: Used in the initial step of the synthesis.

N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-D-galactosamine: A closely related compound with similar properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for research applications.

Activité Biologique

N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine (referred to as GalNAc) is a modified amino sugar with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its biological properties. This article explores the biological activity of GalNAc, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C17H23NO7

- Molecular Weight : 353.369 g/mol

- CAS Number : 188666-34-4

Biological Activity Overview

GalNAc exhibits various biological activities, primarily due to its interaction with specific enzymes and receptors in biological systems. The following sections detail the key areas of research regarding its biological activity.

1. Antidiabetic Properties

Recent studies have highlighted the potential antidiabetic effects of GalNAc through enzyme inhibition. Specifically, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which play crucial roles in carbohydrate digestion and glucose absorption.

| Enzyme | Inhibition Mechanism | Effect on Blood Glucose |

|---|---|---|

| α-Amylase | Inhibits starch breakdown | Reduces glucose absorption |

| α-Glucosidase | Inhibits disaccharide breakdown | Lowers postprandial blood glucose levels |

Inhibition of these enzymes prevents the rapid increase in blood glucose levels post-meal, suggesting that GalNAc could be beneficial for managing diabetes .

2. Antimicrobial Activity

GalNAc has also been studied for its antimicrobial properties. Research indicates that it may exhibit inhibitory effects against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

3. Immunomodulatory Effects

The compound has demonstrated immunomodulatory effects by influencing cytokine production and immune cell activity. Studies suggest that GalNAc can enhance the immune response by promoting the proliferation of T-cells and modulating macrophage activity, making it a candidate for further investigation in immunotherapy .

Case Studies

Several case studies have been conducted to evaluate the efficacy of GalNAc in different biological contexts:

- Case Study 1 : A study examined the effect of GalNAc on diabetic rats, revealing significant reductions in blood glucose levels compared to control groups. The results indicated a potential for developing GalNAc-based therapies for diabetes management.

- Case Study 2 : Research involving human cell lines showed that GalNAc enhances the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its role in modulating inflammatory responses.

Propriétés

IUPAC Name |

N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO7/c1-9(19)18-13-14(20)15-12(24-17(13)22-3)8-23-16(25-15)10-4-6-11(21-2)7-5-10/h4-7,12-17,20H,8H2,1-3H3,(H,18,19)/t12-,13-,14-,15+,16?,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXAGUXLANKRHQ-DRNSISSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=C(C=C3)OC)O[C@@H]1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.